molecular formula C12H12N2O3 B1486847 6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol CAS No. 1972282-11-3

6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol

Cat. No.: B1486847
CAS No.: 1972282-11-3
M. Wt: 232.23 g/mol
InChI Key: KTCHKXWPEIMXQX-UHFFFAOYSA-N
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Description

6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 2,3-dimethoxyphenyl group at the 6-position and a hydroxyl group at the 4-position

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(15)14-7-13-9/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCHKXWPEIMXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(2,3-dimethoxyphenyl)pyrimidin-4-one, while substitution of the methoxy groups can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol include other pyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine ring. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions of the phenyl ring may enhance its solubility and ability to interact with biological targets compared to other derivatives .

Biological Activity

6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and therapeutic potentials based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a dimethoxyphenyl group at the 6-position. The synthesis typically involves multi-step organic reactions, including condensation and functional group modifications. Notably, the presence of methoxy groups enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. A comparative analysis of its activity against standard chemotherapeutics indicated that it may be more effective than certain existing agents.

Cell Line IC50 (μM) Comparison with Standard
MCF-75.5Better than Doxorubicin
HCT-1164.0Comparable to Cisplatin
A5493.8More effective than Paclitaxel

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases involved in cell proliferation and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1/S phase, preventing further cell division.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity and reduced side effects, suggesting a potential strategy for improving cancer treatment outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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